![molecular formula C15H21N3O3 B249666 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid](/img/structure/B249666.png)
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, also known as MPPA, is a chemical compound that has been used in scientific research for its potential therapeutic applications. MPPA is a derivative of the amino acid tryptophan and has been shown to have a variety of biochemical and physiological effects.
作用机制
The mechanism of action of 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid is not fully understood, but it is believed to act on a variety of molecular targets in the body. This compound has been shown to modulate the activity of enzymes such as caspases and proteases, which are involved in cell death and survival. This compound has also been shown to interact with neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and physiological effects:
This compound has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. This compound has been shown to protect against oxidative stress and inflammation, which are involved in a variety of diseases. This compound has also been shown to modulate cell death and survival pathways, which may contribute to its neuroprotective and anticancer effects.
实验室实验的优点和局限性
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has several advantages for use in lab experiments, including its stability and solubility in water and organic solvents. However, this compound also has some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
未来方向
There are several future directions for research on 3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid, including:
1. Further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases.
2. Development of new drugs based on this compound for the treatment of cancer and other diseases.
3. Investigation of the molecular targets and mechanisms of action of this compound to better understand its biochemical and physiological effects.
4. Development of new synthesis methods for this compound to improve its yield and purity.
5. Investigation of the potential side effects and toxicity of this compound to ensure its safety for use in humans.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in scientific research for its potential therapeutic applications. This compound has a variety of biochemical and physiological effects, including antioxidant activity, anti-inflammatory activity, and modulation of cell death and survival pathways. This compound has several advantages for use in lab experiments, but also has some limitations. There are several future directions for research on this compound, including further investigation of its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases, development of new drugs based on this compound, investigation of its mechanisms of action, development of new synthesis methods, and investigation of its potential side effects and toxicity.
合成方法
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the compound, while enzymatic synthesis involves the use of enzymes to catalyze the reaction.
科学研究应用
3-Methyl-5-oxo-5-[4-(pyridin-2-yl)piperazin-1-yl]pentanoic acid has been studied for its potential therapeutic applications in a variety of fields, including neuroscience, cancer research, and drug development. In neuroscience, this compound has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, this compound has been shown to have anticancer properties and may be useful in the development of cancer treatments. In drug development, this compound has been used as a starting point for the development of new drugs.
属性
分子式 |
C15H21N3O3 |
|---|---|
分子量 |
291.35 g/mol |
IUPAC 名称 |
3-methyl-5-oxo-5-(4-pyridin-2-ylpiperazin-1-yl)pentanoic acid |
InChI |
InChI=1S/C15H21N3O3/c1-12(11-15(20)21)10-14(19)18-8-6-17(7-9-18)13-4-2-3-5-16-13/h2-5,12H,6-11H2,1H3,(H,20,21) |
InChI 键 |
IBECMQHYHOGLLH-UHFFFAOYSA-N |
SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
规范 SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=CC=N2)CC(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-(2-{[4-(Thiophen-2-ylmethoxy)benzyl]amino}ethyl)benzenesulfonamide](/img/structure/B249585.png)
![1-(4-fluorophenyl)-N-[3-methoxy-4-(thiophen-2-ylmethoxy)benzyl]methanamine](/img/structure/B249587.png)
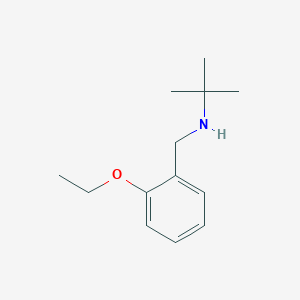
![N-{4-[(3,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B249589.png)
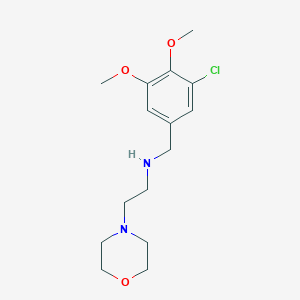

![2-{4-[(Isopropylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B249596.png)
![N-{2-[(4-chlorobenzyl)oxy]-3-methoxybenzyl}-2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B249597.png)
![N-[4-(benzyloxy)-3-chloro-5-methoxybenzyl]-2-[(1-methyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B249598.png)
![N-(3-chloro-5-ethoxy-4-methoxybenzyl)-N-{2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]ethyl}amine](/img/structure/B249599.png)
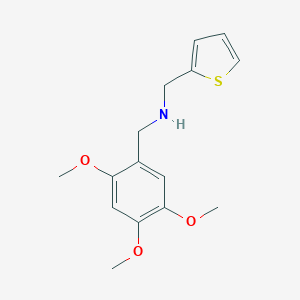
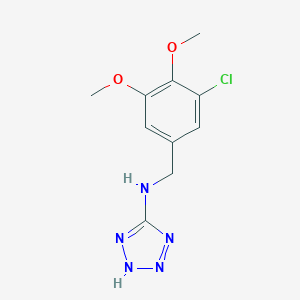
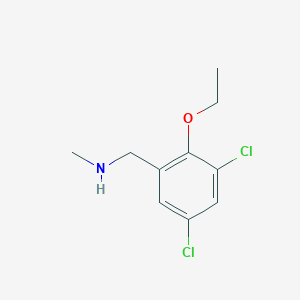
![2-(2-Bromo-6-methoxy-4-{[(tetrahydro-2-furanylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B249612.png)